molecular formula C10H12N4O3 B12366778 2',3'-Dideoxyinosine;ddI

2',3'-Dideoxyinosine;ddI

Cat. No.: B12366778
M. Wt: 236.23 g/mol
InChI Key: HKQSQLIIDRXGLH-KJFJCRTCSA-N
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Description

9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound known for its significant role in various scientific fields It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of hypoxanthine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside.

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis, where enzymes like nucleoside phosphorylases catalyze the formation of the nucleoside from a purine base and a sugar phosphate. This method is advantageous due to its high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro form.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the nucleoside.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted nucleosides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, it is studied for its role in cellular processes. As a nucleoside analog, it can be incorporated into DNA or RNA, affecting replication and transcription.

Medicine

Medically, this compound is explored for its antiviral properties. It has shown potential in inhibiting the replication of viruses by interfering with viral DNA synthesis.

Industry

In the industrial sector, it is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Another purine nucleoside with similar structure but different biological activity.

    Guanosine: Similar in structure but has different applications and mechanisms of action.

    Inosine: Shares structural similarities but is used differently in biological systems.

Uniqueness

What sets 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its specific antiviral activity and its ability to be selectively incorporated into viral DNA, making it a valuable compound in antiviral research and therapy.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1

InChI Key

HKQSQLIIDRXGLH-KJFJCRTCSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O

Canonical SMILES

C1CC(OC1CO)N2C=NC3C2=NC=NC3=O

Origin of Product

United States

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